2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C23H23N3O4. Its molecular weight is 405.454.Scientific Research Applications
Morpholine Derivatives
Morpholine derivatives are highlighted for their broad spectrum of pharmacological profiles. These compounds are of significant interest due to their presence in various organic compounds developed for diverse pharmacological activities. Morpholine and pyrans derivatives have been the focus of recent scientific exploration due to their potent pharmacophoric activities, suggesting their potential in drug design and synthesis for various therapeutic purposes (Asif & Imran, 2019).
Indole Derivatives
Indole derivatives, particularly indole-3-carbinol (I3C) and its major derivatives, have shown significant roles in hepatic protection. These compounds, including 3,3'-diindolylmethane (DIM), have demonstrated pleiotropic protective effects on chronic liver injuries, such as viral hepatitis, hepatic steatosis, and hepatocellular carcinoma, through mechanisms involving the regulation of transcriptional factors, alleviation of oxidative stress, and modulation of enzymes related to hepatitis viral replication and metabolism of hepatotoxic substances (Wang et al., 2016).
Pyridine Compounds
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those derived from pyridine, have been extensively studied for their usefulness as synthetic intermediates and their biological importance. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications, indicating their significant role in organic synthesis, catalysis, and drug development (Li et al., 2019).
Mechanism of Action
This compound has been mentioned in the context of Toll-like receptor 4 (TLR4) inhibitory activity . TLR4 is a potential therapeutic target for the treatment of Mycoplasma pneumoniae pneumonia . This compound might be one of the biologically active ingredients that target the TLR4 receptor pathway .
properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-20(25-8-10-30-11-9-25)15-26-14-18(17-5-1-2-6-19(17)26)21(28)22(29)24-13-16-4-3-7-23-12-16/h1-7,12,14H,8-11,13,15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZYOXYZIUAOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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